PT(II) Meso-tetra(pentafluorophenyl)porphine
Overview
Description
Pt(II) Meso-tetra(pentafluorophenyl)porphine represents a class of compounds with significant interest due to their unique properties and potential applications in various fields such as materials science and catalysis. These compounds are characterized by the incorporation of Pt(II) into the porphine ring, further modified by pentafluorophenyl groups, enhancing their stability and electronic properties.
Synthesis Analysis
The synthesis of Pt(II) Meso-tetra(pentafluorophenyl)porphine and related compounds involves complex synthetic routes that allow for the precise incorporation of Pt(II) into the porphine core. For example, the synthesis of meso-Tetrakis(pentafluorophenyl)porphyrin-derived chromene-annulated chlorins demonstrates the versatility of these compounds in forming stable and functionalized porphyrins through reactions like OsO(4)-mediated dihydroxylation followed by intramolecular nucleophilic aromatic substitution (Hyland, Morton, & Brückner, 2012).
Molecular Structure Analysis
The molecular structure of Pt(II) complexes, including Pt(II) N-confused porphyrin, is characterized through techniques such as X-ray diffraction. These analyses reveal the coordination environments around Pt(II) and the overall molecular conformation, highlighting the role of Pt(II) in stabilizing the porphyrin structure and influencing its electronic properties (Won, Toganoh, Uno, & Furuta, 2009).
Chemical Reactions and Properties
Pt(II) Meso-tetra(pentafluorophenyl)porphine undergoes a variety of chemical reactions, demonstrating its reactivity and versatility. For instance, reactions with anions and nucleophiles have been extensively studied, showcasing the compound's ability to engage in complexation and substitution reactions that are crucial for its application in catalysis and materials science.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are determined by their unique structural features. The presence of Pt(II) and pentafluorophenyl groups significantly affects these properties, enhancing the compound's stability and making it suitable for applications under harsh conditions.
Chemical Properties Analysis
The chemical properties, including oxidation resistance and phosphorescence, are key to the utility of Pt(II) Meso-tetra(pentafluorophenyl)porphine in various applications. Studies have shown that these compounds exhibit strong red phosphorescence and high stability against oxidative degradation, making them ideal candidates for use in organic light-emitting diodes (Che, Hou, Chan, Guo, Liu, & Wang, 2003).
Scientific Research Applications
Optical Fiber Sensors
Pt(II) meso-tetra(pentafluorophenyl)porphine (PtTFPP) has been utilized in the development of optical fiber dissolved oxygen sensors. These sensors, coated with PtTFPP, exhibit high sensitivity and are used to measure fluorescence intensity in response to various oxygen concentrations (Saharudin et al., 2013).
Anion Binding
PtTFPP is effective in binding anions such as chloride, bromide, and iodide. This property is significant in studying interactions with anions at a molecular level, as demonstrated through single crystal X-ray diffraction analysis (Won et al., 2009).
High pH Sensors
The use of PtTFPP in high pH sensors has been reported. Its UV-vis spectra exhibit dramatic and reversible red-shifts under strongly alkaline conditions. This property is particularly useful in the development of optical high pH sensors (Khalil et al., 2010).
OLED Applications
PtTFPP demonstrates strong red phosphorescence and high stability, making it a suitable dopant for organic light-emitting diodes (OLEDs). Its use in OLEDs can lead to efficient and saturated red emission (Che et al., 2003).
Biosensing and Medical Applications
PtTFPP is incorporated into biomimetic polymer nanofibers for oxygen sensing, demonstrating superior sensitivity and stability. This application is significant in biological and biomedical fields, including cell attachment and monitoring oxygen levels (Xue et al., 2015).
Pressure-Sensitive Paint in Automotive Testing
In automotive model testing, PtTFPP is used in dual luminophor pressure-sensitive paint (PSP). It serves as an oxygen-sensitive luminophor, aiding in accurate and efficient measurement of oxygen pressure in various automotive applications (Gouterman et al., 2004).
Optical Detection of Oxygen
PtTFPP is employed in low-cost optical-fiber measurement systems for detecting oxygen. This application is crucial in evaluating oxygen-concentration-dependent phase shifts, offering a cost-effective solution for oxygen monitoring (Medina-Rodriguez et al., 2013).
Safety And Hazards
PT(II) Meso-tetra(pentafluorophenyl)porphine is intended for research and development in a laboratory utilizing prudent procedures for handling chemicals of unknown toxicity, under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .
Future Directions
PT(II) Meso-tetra(pentafluorophenyl)porphine has potential applications in pressure-sensitive paints, oxygen sensors for food, films and medical products, and in photonics and photocatalysis . It has also been used in the fabrication of pressure-sensitive nano-sheets for optical pressure measurement .
properties
IUPAC Name |
platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H8F20N4.Pt/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKPMKLTIJUTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H8F20N4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PT(II) Meso-tetra(pentafluorophenyl)porphine | |
CAS RN |
109781-47-7 | |
Record name | platinum(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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